

M35 Peptide: An In-Depth Technical Guide to In Vitro Signaling Pathways

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Compound of Interest		
Compound Name:	Galanin Receptor Ligand M35	
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Introduction

The M35 peptide, a chimeric molecule composed of galanin(1-13) and bradykinin(2-9)amide, is a high-affinity ligand for galanin receptors. It has garnered significant interest within the research community for its complex and context-dependent signaling properties. This technical guide provides a comprehensive overview of the in vitro signaling pathways of the M35 peptide, with a focus on its dual agonist and antagonist activities. The information presented herein is intended to support further research and drug development efforts targeting the galaninergic system.

Core Signaling Pathways of M35 Peptide

The M35 peptide primarily exerts its effects through the G protein-coupled galanin receptors (GALRs), with a notable affinity for GALR1 and GALR2. Its signaling outcomes are complex, demonstrating a concentration-dependent dualism. At low concentrations, M35 typically acts as a galanin receptor antagonist, while at higher concentrations, it exhibits agonist properties.[1]

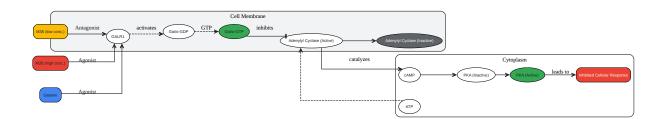
The primary signaling pathway modulated by M35, particularly through GALR1, is the adenylyl cyclase cascade. Galanin receptors, like GALR1 and GALR3, are predominantly coupled to inhibitory G proteins ($G\alpha i/o$).[2] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] Conversely, GALR2 is primarily coupled to $G\alpha q/11$, which activates the phospholipase C (PLC) pathway.[2]



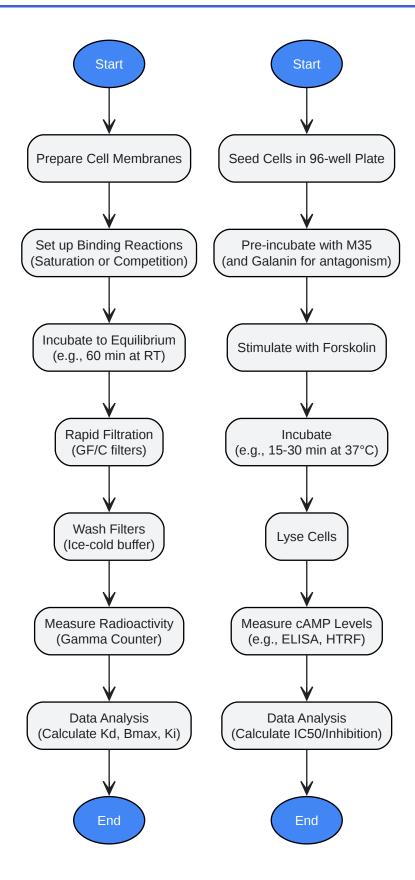
M35 Signaling via GALR1 (Gαi/o-coupled)

At nanomolar concentrations, M35 can antagonize the inhibitory effect of galanin on forskolin-stimulated cAMP production.[1] However, as the concentration of M35 increases (typically above 10 nM), it acts as a full agonist, mimicking the effect of galanin and inhibiting adenylyl cyclase, thereby reducing cAMP levels.[1] This dual functionality underscores the critical importance of concentration selection in experimental design.









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